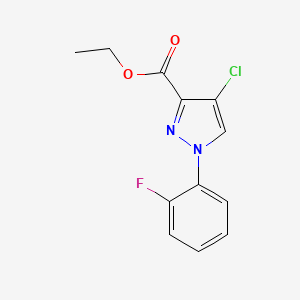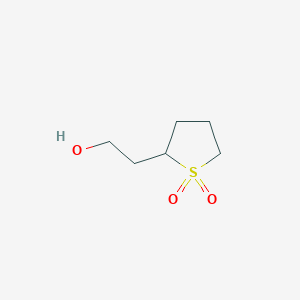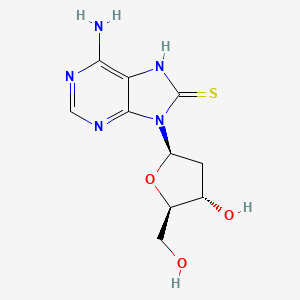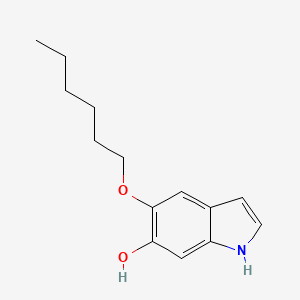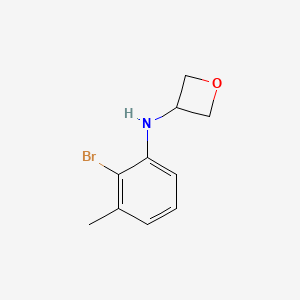
Methyl 4-(2-hydroxy-3-iodophenyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-hydroxy-3-iodophenyl)butanoate, also known as benzenebutanoic acid, 2-hydroxy-3-iodo-, methyl ester, is a chemical compound with the molecular formula C11H13IO3 and a molecular weight of 320.12 g/mol . This compound is primarily used for research purposes and is not intended for human use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-hydroxy-3-iodophenyl)butanoate typically involves the esterification of benzenebutanoic acid derivatives. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process . The compound is then purified to achieve a high purity level of 98% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure consistency and purity. The product is then stored at temperatures between 4-8°C to maintain its stability .
化学反应分析
Types of Reactions
Methyl 4-(2-hydroxy-3-iodophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(2-hydroxy-3-iodophenyl)butanoate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action for methyl 4-(2-hydroxy-3-iodophenyl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play crucial roles in its reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but lacks the iodine atom, which significantly alters its reactivity and applications.
Methyl 4-(2-hydroxy-3-chlorophenyl)butanoate: Similar structure with chlorine instead of iodine, leading to different chemical properties and reactivity.
Uniqueness
Its ability to undergo specific substitution reactions makes it valuable for synthesizing complex molecules .
属性
分子式 |
C11H13IO3 |
|---|---|
分子量 |
320.12 g/mol |
IUPAC 名称 |
methyl 4-(2-hydroxy-3-iodophenyl)butanoate |
InChI |
InChI=1S/C11H13IO3/c1-15-10(13)7-3-5-8-4-2-6-9(12)11(8)14/h2,4,6,14H,3,5,7H2,1H3 |
InChI 键 |
GUFLMHURRQDFMM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCC1=C(C(=CC=C1)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


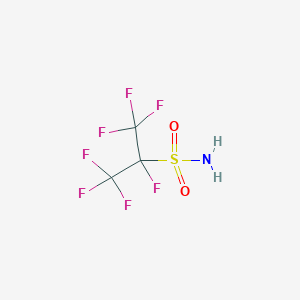
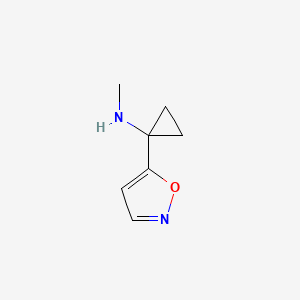
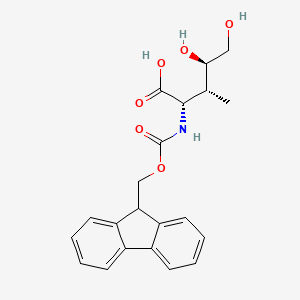
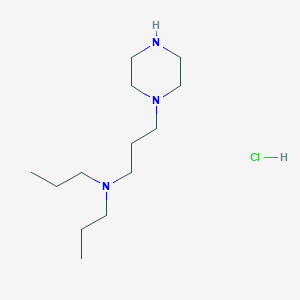

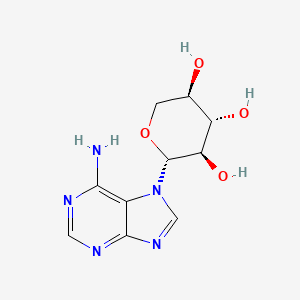
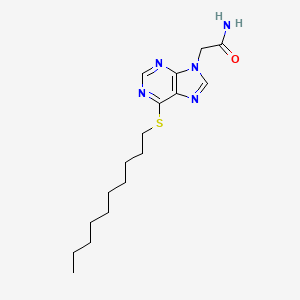

![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)
